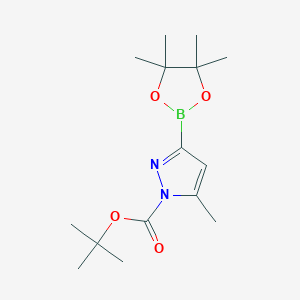
2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a synthetic compound characterized by its unique combination of an imidazole ring, a trifluoromethyl group, and various aromatic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions:
Imidazole Ring Formation: : The initial step often includes the formation of the imidazole ring. This can be achieved via the Debus-Radziszewski imidazole synthesis method, where a 1,2-diketone and a primary amine are reacted in the presence of an aldehyde.
Introduction of Aromatic Substituents: : Subsequent steps involve introducing the trifluoromethyl, p-tolyl, and isopropylthio groups. These can be incorporated through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethyl iodide, toluene, and isopropyl thiolate.
Industrial Production Methods
Industrial-scale production might require optimizing reaction conditions to improve yield and efficiency. Techniques such as:
Flow Chemistry: : Continuously flowing reactants through a reaction chamber to enhance reaction control and scalability.
Microwave-Assisted Synthesis: : Using microwave radiation to accelerate reaction rates, potentially improving yield and reducing reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidation reactions involving 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can convert the sulfur moiety to sulfoxide or sulfone derivatives.
Reduction: : Reductive processes might target the aromatic nitro groups, if present, converting them to amines.
Substitution: : Nucleophilic or electrophilic aromatic substitutions can be employed to modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane are typical.
Reduction: : Commonly used reagents include sodium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Lewis acids such as aluminum chloride (AlCl₃) for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amino derivatives.
Substitution: : Varied aromatic derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-(Isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has piqued interest due to its distinctive properties:
Chemistry: : Useful as a building block for synthesizing complex organic molecules.
Medicine: : Exploration as a pharmaceutical candidate, possibly targeting specific receptors or enzymes.
Industry: : Utility in material science for developing novel polymers or as catalysts in specific reactions.
Mécanisme D'action
Understanding the detailed mechanism involves investigating how it interacts at a molecular level:
Molecular Targets and Pathways: : This compound may inhibit or activate enzymes by binding to active sites or allosteric sites, altering the enzyme's conformation and activity. Pathway analysis could reveal its effects on metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives, 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exhibits unique characteristics:
Similar Compounds: : Other imidazole derivatives, such as ketoconazole and metronidazole, known for their antifungal and antibacterial properties.
Uniqueness: : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylthio and p-tolyl groups introduce steric and electronic effects influencing biological activity.
There you have it. Anything specific you want to dive into further?
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2S/c1-13(2)26-19-24-12-18(15-9-7-14(3)8-10-15)25(19)17-6-4-5-16(11-17)20(21,22)23/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWTQBBMMYZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)








![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2939565.png)
![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2939568.png)

